molecular formula C7H14Cl2N2 B7895970 N-(2-chloroethyl)-3,4,5,6-tetrahydropyridin-2-amine hydrochloride

N-(2-chloroethyl)-3,4,5,6-tetrahydropyridin-2-amine hydrochloride

Cat. No.: B7895970
M. Wt: 197.10 g/mol
InChI Key: YXBORWOHGLARAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chloroethyl)-3,4,5,6-tetrahydropyridin-2-amine hydrochloride is a chemical compound that belongs to the class of chloroethylamines. This compound is characterized by the presence of a chloroethyl group attached to a tetrahydropyridine ring, which is further modified with an amine group. The hydrochloride form indicates that it is a salt, which enhances its solubility in water and other polar solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloroethyl)-3,4,5,6-tetrahydropyridin-2-amine hydrochloride typically involves the reaction of 2-chloroethylamine hydrochloride with a suitable precursor of the tetrahydropyridine ring. One common method involves the use of ethanolamine as a starting material, which undergoes a series of reactions including chlorination and cyclization to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloroethyl)-3,4,5,6-tetrahydropyridin-2-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloroethyl group.

Mechanism of Action

The mechanism of action of N-(2-chloroethyl)-3,4,5,6-tetrahydropyridin-2-amine hydrochloride involves its interaction with cellular components. The chloroethyl group can form covalent bonds with nucleophilic sites in DNA, proteins, and other biomolecules, leading to the disruption of normal cellular functions. This can result in cell death or the inhibition of cell proliferation, making it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-chloroethyl)-3,4,5,6-tetrahydropyridin-2-amine hydrochloride is unique due to its specific structure, which combines the chloroethyl group with a tetrahydropyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

N-(2-chloroethyl)-2,3,4,5-tetrahydropyridin-6-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClN2.ClH/c8-4-6-10-7-3-1-2-5-9-7;/h1-6H2,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXBORWOHGLARAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN=C(C1)NCCCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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